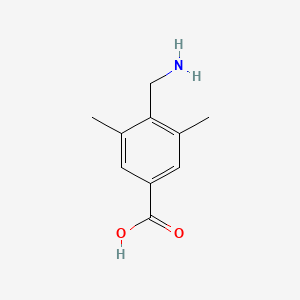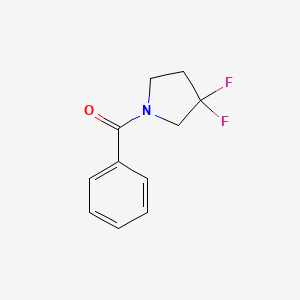
1-Benzoyl-3,3-difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative The incorporation of fluorine atoms into the pyrrolidine ring enhances the compound’s chemical stability and biological activity
Preparation Methods
The synthesis of 1-Benzoyl-3,3-difluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.
Benzoylation: The 3,3-difluoropyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-Benzoyl-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 3,3-difluoropyrrolidine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .
Scientific Research Applications
1-Benzoyl-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors, such as thrombin and cathepsin inhibitors.
Biological Studies: The compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
The compound’s unique properties make it valuable for exploring new therapeutic agents and understanding the role of fluorine in drug design .
Mechanism of Action
The mechanism of action of 1-Benzoyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This leads to improved pharmacokinetic properties and biological activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
1-Benzoyl-3,3-difluoropyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
3,3-Difluoropyrrolidine: Lacks the benzoyl group, making it less lipophilic and potentially less active in biological systems.
1-Benzyl-3,3-difluoropyrrolidine: Contains a benzyl group instead of a benzoyl group, which may affect its binding affinity and biological activity.
The presence of the benzoyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
YJCLGNZAUQDTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


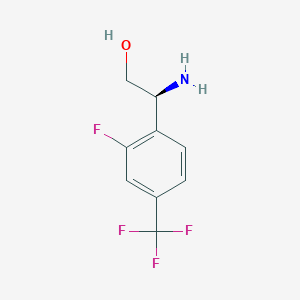
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)

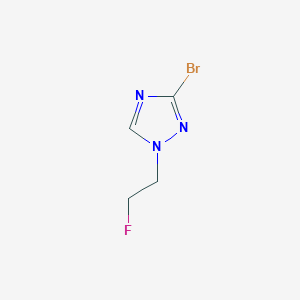
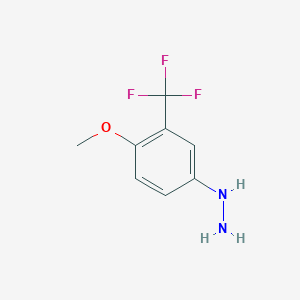
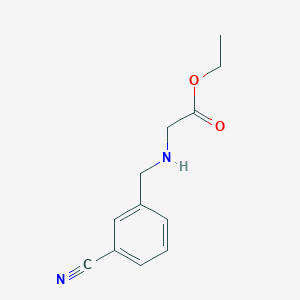
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
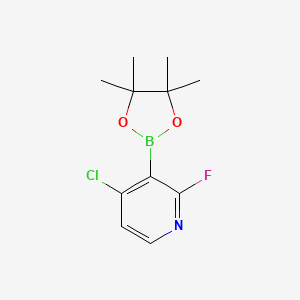
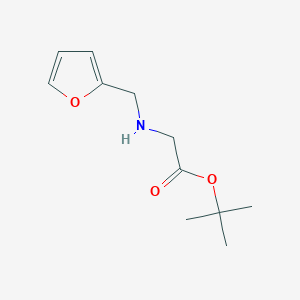

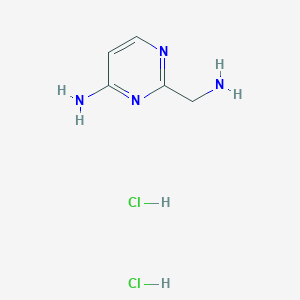
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)

